molecular formula C10H12N2O2S2 B12070119 2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12070119
M. Wt: 256.3 g/mol
InChI Key: DLTJVSUTAUJFBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile involves several key steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used for the synthesis of aminothiophene derivatives. The reaction conditions typically involve the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Scientific Research Applications

2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. In material science, thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .

Properties

Molecular Formula

C10H12N2O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-amino-4-cyclopropyl-5-ethylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C10H12N2O2S2/c1-2-16(13,14)10-8(6-3-4-6)7(5-11)9(12)15-10/h6H,2-4,12H2,1H3

InChI Key

DLTJVSUTAUJFBP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2

Origin of Product

United States

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